Decanoyl-L-carnitine (hydrate)
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Overview
Description
Decanoyl-L-carnitine (hydrate) is an ester derivative of L-carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is particularly significant in the study of lipid metabolism and energy production in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanoyl-L-carnitine (hydrate) is synthesized through the esterification of L-carnitine with decanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure product .
Industrial Production Methods: In industrial settings, the production of decanoyl-L-carnitine (hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and composition .
Chemical Reactions Analysis
Types of Reactions: Decanoyl-L-carnitine (hydrate) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Decanoyl-L-carnitine (hydrate) exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of acyl groups from fatty acids to L-carnitine. This process is essential for the efficient metabolism of fatty acids and the production of adenosine triphosphate (ATP) in cells .
Comparison with Similar Compounds
- Octanoyl-L-carnitine
- Lauroyl-L-carnitine
- Hexanoyl-L-carnitine
- Myristoyl-L-carnitine
- Stearoyl-L-carnitine
Comparison: Decanoyl-L-carnitine (hydrate) is unique in its ability to support the oxidation of medium-chain fatty acids more efficiently than other acylcarnitines. This makes it particularly valuable in studies of lipid metabolism and energy production. Compared to octanoyl-L-carnitine and lauroyl-L-carnitine, decanoyl-L-carnitine has a longer carbon chain, which influences its solubility and interaction with enzymes involved in fatty acid metabolism .
Properties
Molecular Formula |
C17H35NO5 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrate |
InChI |
InChI=1S/C17H33NO4.H2O/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H2/t15-;/m1./s1 |
InChI Key |
KQNUDBBEHQEWCA-XFULWGLBSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.O |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.O |
Origin of Product |
United States |
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